2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one
Description
2-{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 3-chlorophenyl group at position 5 and a sulfanyl group at position 2. The sulfanyl bridge connects the oxadiazole moiety to a ketone-bearing ethanone unit, which is further linked to a 2,3-dihydroindole (indoline) ring. This structure combines electron-withdrawing (chlorophenyl, oxadiazole) and electron-donating (dihydroindole) groups, making it a candidate for diverse biological interactions.
Properties
IUPAC Name |
2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2S/c19-14-6-3-5-13(10-14)17-20-21-18(24-17)25-11-16(23)22-9-8-12-4-1-2-7-15(12)22/h1-7,10H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLNONCGTFMPPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(O3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method is the reaction of 3-chlorobenzoic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) to form the corresponding oxadiazole derivative
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: : KMnO4, H2O2, and acidic conditions.
Reduction: : LiAlH4, NaBH4, and anhydrous ether.
Substitution: : Amines, thiols, and polar aprotic solvents.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of substituted oxadiazoles or indolines.
Scientific Research Applications
Medicinal Chemistry: : It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting inflammatory or infectious diseases.
Material Science: : Its unique structure may be useful in the development of new materials with specific electronic or optical properties.
Organic Synthesis: : It serves as a versatile intermediate for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Key Observations :
- The target compound’s 3-chlorophenyl group differs from the 4-chlorophenyl substitution in 6d and 16 , which may alter electronic properties and biological target affinity.
- Replacement of dihydroindole with benzimidazole (as in 4a ) shifts activity from anticancer to anti-inflammatory, highlighting the role of the heterocyclic amine .
Pharmacological Activity
Anticancer Potential
Analogues such as 1-(4-substitutedphenyl)-2-[(5-(3-(pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one derivatives exhibit cytotoxicity proportional to substituent electron-withdrawing effects. For example, nitro- and chloro-substituted derivatives showed enhanced activity against cancer cell lines . The target compound’s 3-chlorophenyl group may confer similar cytotoxicity, though direct evidence is required.
Anti-inflammatory Activity
Compound 4a (63.35% inhibition) demonstrates that oxadiazole-thioether linkages paired with aromatic amines (e.g., benzimidazole) are effective against inflammation.
Antimicrobial Activity
Thiadiazole-oxadiazole hybrids like 6d exhibit anticandidal activity, suggesting that the sulfanyl bridge and halogenated aryl groups enhance membrane penetration or target fungal enzymes .
Physicochemical Properties
- Molecular Weight : The target compound (C₁₉H₁₅ClN₄O₂S) has a molecular weight of ~410.86 g/mol. Comparatively, 4a (C₁₉H₁₄N₄O₂S) weighs ~386.41 g/mol, while 13 (C₂₀H₁₂ClF₃N₄O₂S₂) is heavier at 496.91 g/mol due to trifluoromethyl and pyridyl groups .
- Melting Points : Derivatives with electron-withdrawing groups (e.g., 6d at 167°C) generally exhibit higher melting points than those with electron-donating groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
